molecular formula C12H10ClF3N2S B3042264 4-(2-Aminoethylthio)-8-chloro-2-(trifluoromethyl)quinoline CAS No. 541539-77-9

4-(2-Aminoethylthio)-8-chloro-2-(trifluoromethyl)quinoline

Cat. No.: B3042264
CAS No.: 541539-77-9
M. Wt: 306.73 g/mol
InChI Key: IRQZFVIYTYIYIR-UHFFFAOYSA-N
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Description

4-(2-Aminoethylthio)-8-chloro-2-(trifluoromethyl)quinoline is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. The compound features a quinoline core substituted with an aminoethylthio group at the 4-position, a chlorine atom at the 8-position, and a trifluoromethyl group at the 2-position. This combination of substituents imparts distinctive chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Aminoethylthio)-8-chloro-2-(trifluoromethyl)quinoline typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a quinoline derivative with an aminoethylthio group. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process often includes optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient production. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Aminoethylthio)-8-chloro-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(2-Aminoethylthio)-8-chloro-2-(trifluoromethyl)quinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Aminoethylthio)-8-chloro-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its transport across cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

  • 4-(2-Aminoethylthio)-2-(trifluoromethyl)quinoline
  • 8-Chloro-2-(trifluoromethyl)quinoline
  • 4-(2-Aminoethylthio)quinoline

Comparison: Compared to similar compounds, 4-(2-Aminoethylthio)-8-chloro-2-(trifluoromethyl)quinoline is unique due to the presence of both the chlorine and trifluoromethyl groups, which impart distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-[8-chloro-2-(trifluoromethyl)quinolin-4-yl]sulfanylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClF3N2S/c13-8-3-1-2-7-9(19-5-4-17)6-10(12(14,15)16)18-11(7)8/h1-3,6H,4-5,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQZFVIYTYIYIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(C=C2SCCN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2-Aminoethylthio)-8-chloro-2-(trifluoromethyl)quinoline
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4-(2-Aminoethylthio)-8-chloro-2-(trifluoromethyl)quinoline
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4-(2-Aminoethylthio)-8-chloro-2-(trifluoromethyl)quinoline
Reactant of Route 4
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4-(2-Aminoethylthio)-8-chloro-2-(trifluoromethyl)quinoline
Reactant of Route 5
4-(2-Aminoethylthio)-8-chloro-2-(trifluoromethyl)quinoline
Reactant of Route 6
4-(2-Aminoethylthio)-8-chloro-2-(trifluoromethyl)quinoline

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